Levoglucosan

Description

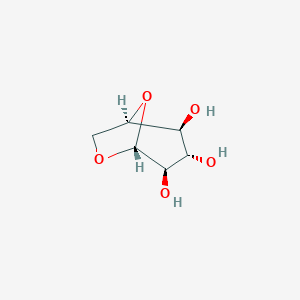

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNIBLMWSKIRAT-VFUOTHLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O1)O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26099-49-0 | |

| Record name | β-D-Glucopyranose, 1,6-anhydro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26099-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Levoglucosan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000640 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

62.3 mg/mL | |

| Record name | Levoglucosan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000640 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

498-07-7 | |

| Record name | Levoglucosan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Anhydro-beta-glucopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-anhydro-β-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOGLUCOSAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5132N17FSD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Levoglucosan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000640 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

183 °C | |

| Record name | Levoglucosan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000640 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Levoglucosan: A Comprehensive Technical Dossier

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levoglucosan, a naturally occurring anhydro sugar, is a key product of cellulose (B213188) pyrolysis and a significant tracer for biomass burning in atmospheric sciences. Beyond its environmental relevance, its unique bicyclic structure and chiral nature make it a valuable chiron for the synthesis of complex molecules and bioactive compounds. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and analytical methodologies pertaining to this compound. Furthermore, it details a critical biochemical pathway and a standard experimental workflow, offering a comprehensive resource for professionals in research and development.

Chemical Identity and Structure

This compound, systematically known as (1R,2S,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol, is a bicyclic monosaccharide derived from the intramolecular dehydration of glucose.[1][2][3] Its rigid, caged structure is a consequence of a 1,6-anhydro bridge formed between the anomeric carbon (C1) and the C6 hydroxyl group of β-D-glucopyranose.[1][4] This unique conformation imparts specific reactivity and stereochemical properties that are leveraged in various synthetic applications.

The molecular formula of this compound is C₆H₁₀O₅, with a molecular weight of 162.14 g/mol .[1][3]

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference(s) |

| Physical Properties | ||

| Melting Point | 183 °C | [3] |

| Boiling Point | 384.9 °C (estimated) | [5] |

| Solubility in Water | 62.3 mg/mL | [3] |

| Spectroscopic Data | ||

| ¹H NMR (600 MHz, D₂O) δ (ppm) | 5.44, 4.62, 4.61, 4.09, 4.08, 3.76, 3.75, 3.73, 3.69, 3.68, 3.67, 3.52 | [3] |

| ¹³C NMR (D₂O) δ (ppm) | 104.17, 104.14, 78.99, 75.19, 73.48, 72.85, 67.92 | [3] |

| Infrared (IR) Spectrum (cm⁻¹) | Major peaks in the ranges 3400-3200 (O-H stretching), 2900 (C-H stretching), 1100-1000 (C-O stretching) | [6] |

Experimental Protocols

Analysis of this compound in Atmospheric Particulate Matter by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a common method for the quantification of this compound in environmental samples, which is crucial for air quality monitoring and source apportionment of biomass burning.

3.1.1. Sample Preparation and Extraction

-

Filter Collection: Atmospheric particulate matter (PM₂.₅) is collected on polytetrafluoroethylene (PTFE) filters.

-

Extraction: The filters are extracted with a suitable solvent, typically acetonitrile, via ultrasonication.[4][7] This process transfers the organic compounds, including this compound, from the filter into the solvent.

3.1.2. Derivatization

Due to its low volatility, this compound requires derivatization prior to GC-MS analysis. This is a critical step to convert the polar hydroxyl groups into less polar, more volatile silyl (B83357) ethers.

-

An aliquot of the sample extract is transferred to a reaction vial.

-

A silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-trimethylsilylimidazole (TMSI), is added.[7][8]

-

The reaction mixture is heated (e.g., at 70°C for 1 hour) to ensure complete derivatization.[4]

3.1.3. GC-MS Analysis

-

Injection: The derivatized sample is injected into the GC-MS system.

-

Separation: A capillary column (e.g., DB-5ms) is used to separate the derivatized this compound from other components in the mixture based on their boiling points and interactions with the stationary phase.

-

Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.[7] Key mass fragments for trimethylsilyl-derivatized this compound, such as m/z 204 and 217, are monitored for quantification.[5]

Biochemical Pathway: Bacterial Metabolism of this compound

This compound can be utilized as a carbon source by certain microorganisms. The bacterial metabolic pathway involves a multi-step enzymatic conversion to glucose, a central metabolite.

Caption: Bacterial metabolic pathway of this compound.

The degradation of this compound in bacteria is initiated by the oxidation of the C3 hydroxyl group by this compound dehydrogenase (LGDH), an NAD⁺-dependent enzyme, to yield 3-keto-levoglucosan.[9][10] Subsequently, the 1,6-anhydro ring of 3-keto-levoglucosan is cleaved by 3-keto-levoglucosan β-eliminase (LgdB1) and hydrated by 3-ketoglucose dehydratase (LgdB2) to form 3-keto-D-glucose.[9] Finally, 3-keto-D-glucose is reduced to D-glucose by an NADH-dependent glucose 3-dehydrogenase (LgdC).[9] This pathway highlights the microbial adaptability to utilize pyrolysis products of biomass as a nutrient source.

Conclusion

This compound's distinct chemical architecture and its role in both environmental and synthetic contexts underscore its importance in diverse scientific fields. This guide has provided a foundational understanding of its structure, properties, and relevant experimental and biological pathways. The presented data and protocols are intended to serve as a valuable resource for researchers and professionals engaged in work involving this versatile molecule.

References

- 1. This compound: a promising platform molecule? - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC01490G [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C6H10O5 | CID 2724705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification of this compound degradation pathways in bacteria and sequence similarity network analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of this compound degradation pathways in bacteria and sequence similarity network analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Formation of Levoglucosan from Cellulose Pyrolysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellulose (B213188), the most abundant biopolymer on Earth, is a cornerstone of the bioeconomy. Its thermal decomposition, or pyrolysis, is a key process for converting biomass into valuable chemicals and fuels. Among the myriad of products from cellulose pyrolysis, levoglucosan (1,6-anhydro-β-D-glucopyranose) stands out as a primary and often major product.[1] This anhydrosugar is a versatile platform molecule with applications in the synthesis of pharmaceuticals, surfactants, and biofuels.[1] Understanding the intricate mechanisms of this compound formation is paramount for optimizing its yield and developing efficient biorefinery processes. This technical guide provides a comprehensive overview of the current understanding of the formation mechanism of this compound from cellulose pyrolysis, detailing the proposed reaction pathways, influential factors, and key experimental methodologies.

Core Mechanisms of this compound Formation

The thermal degradation of cellulose to this compound is a complex process involving competing reaction pathways. While a definitive, universally accepted mechanism remains elusive, several key theories have been proposed and investigated, often with supporting experimental and computational evidence. The primary proposed mechanisms include the chain-end mechanism, a free-radical mechanism, and a glucose intermediate mechanism.[2]

The Chain-End Mechanism

The this compound chain-end mechanism is considered a highly plausible pathway due to its lower energy barrier compared to other proposed mechanisms.[2] This mechanism involves the depolymerization of the cellulose chain from its end, leading to the sequential release of this compound units. The process is initiated by the cleavage of the glycosidic bond at the terminus of the cellulose polymer, forming a this compound-end intermediate. This intermediate then undergoes an intramolecular rearrangement to yield a molecule of this compound.[3]

The Free-Radical Mechanism

The free-radical mechanism proposes that the initial step in cellulose pyrolysis is the homolytic cleavage of the glycosidic bonds within the cellulose chain, generating free radicals.[2][4] This initiation step requires a significant energy input.[2] Once formed, these radicals can propagate through a series of hydrogen abstraction and rearrangement reactions, ultimately leading to the formation of this compound.[4][5] While this mechanism is theoretically possible, it is generally considered to have a higher energy barrier than the chain-end mechanism.[2]

The Glucose Intermediate Mechanism

This mechanism suggests that cellulose first depolymerizes to glucose, which then dehydrates to form this compound.[2][6] While glucose is a known intermediate in cellulose pyrolysis under certain conditions, the direct conversion of cellulose to this compound via other pathways is often considered more dominant, especially under fast pyrolysis conditions.[6] The formation of this compound from glucose has a lower energy barrier than the free-radical mechanism but is still considered less favorable than the chain-end mechanism.[2]

The Role of Anhydro-oligosaccharide Intermediates

Experimental evidence strongly suggests the formation of anhydro-oligosaccharides as key intermediates in the pyrolysis of cellulose. These are short chains of glucose units with an anhydro bridge, similar to this compound. Under fast pyrolysis conditions, cellulose is rapidly converted into an intermediate liquid phase containing these anhydro-sugar oligomers.[7] These oligomers can then further depolymerize to yield this compound and other smaller volatile compounds.[7][8] The detection of cellobiosan (B565064) (dimer) and cellotriosan (trimer) in the primary volatiles of cellulose pyrolysis supports this pathway.[7]

Competing Reaction Pathways

The yield of this compound is often limited by competing reaction pathways that lead to the formation of other products. These include:

-

Dehydration reactions: These reactions remove water molecules from the cellulose structure, leading to the formation of char and unsaturated compounds.[9]

-

Fragmentation reactions: These reactions break the glucose ring, producing smaller volatile molecules such as hydroxyacetaldehyde, furfural, and other light oxygenates.[9]

The prevalence of these competing reactions is highly dependent on the pyrolysis conditions.

Factors Influencing this compound Yield

The yield of this compound from cellulose pyrolysis is not fixed and can vary significantly depending on a range of factors. Optimizing these parameters is crucial for maximizing the production of this valuable chemical.

Temperature and Heating Rate

Temperature and heating rate are critical parameters. High heating rates and moderate to high temperatures (typically 400-600°C) favor the formation of this compound by promoting the rapid depolymerization of cellulose while minimizing secondary reactions that degrade this compound.[9] Slower heating rates tend to favor char formation.

Cellulose Crystallinity

The crystalline structure of cellulose plays a significant role in its pyrolysis behavior. Amorphous cellulose generally decomposes at lower temperatures and can lead to different product distributions compared to highly crystalline cellulose.[10] Some studies suggest that higher crystallinity can lead to higher this compound yields under specific conditions, as the ordered structure may favor the specific bond cleavages required for its formation.[10]

Reactor Configuration

The type of pyrolysis reactor used can have a substantial impact on the observed this compound yield. Reactors that facilitate rapid heating and short vapor residence times, such as micropyrolyzers and fluidized bed reactors, are generally preferred for maximizing this compound production.[1] These conditions minimize the secondary decomposition of the initially formed this compound.

Presence of Inorganics

The presence of inorganic species, particularly alkali and alkaline earth metals, can significantly reduce the yield of this compound. These inorganics can catalyze the dehydration and fragmentation reactions, leading to increased char and gas formation at the expense of anhydrosugar production.[11]

Quantitative Data on this compound Yield

The following tables summarize quantitative data on this compound yields from cellulose pyrolysis under various experimental conditions, as reported in the literature.

| Cellulose Type | Reactor Type | Temperature (°C) | Heating Rate | This compound Yield (wt%) | Reference |

| Avicel | Frontier Micropyrolyzer | 500 | High | ~50-60 | [10] |

| Avicel | PHASR Reactor | 500 | ~11,000 K/s | ~10-15 | [10] |

| Crystalline Cellulose | Micropyrolyzer | 673-873 K | High | 50-60 | [10] |

| Amorphous Cellulose | Micropyrolyzer | 673-873 K | High | 10-15 | [10] |

| Cellulose | Fixed Bed Reactor | 300 | Low | 14.7 (pretreated) | [6] |

| Crystalline Cellulose | Fixed Bed Reactor | 400 | Low | 64.3 | [6] |

| Pretreatment | Pyrolysis Temperature (°C) | This compound Yield (%) | Reference |

| None | 375 | 53.2 | [2] |

| Argon-plasma | 375 | 77.6 | [2] |

| None | 350-450 | 58.2 (max) | [2] |

| Argon-plasma | 350-450 | 78.6 (max) | [2] |

Experimental Protocols

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful analytical technique for studying the products of cellulose pyrolysis.

Methodology:

-

Sample Preparation: A small amount of cellulose (typically in the microgram range) is accurately weighed and placed into a pyrolysis sample cup.

-

Pyrolysis: The sample cup is introduced into a micro-pyrolyzer, which is interfaced with a GC/MS system. The cellulose is then rapidly heated to a set temperature (e.g., 500-800°C) under an inert atmosphere (e.g., helium).

-

Chromatographic Separation: The volatile pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometric Detection: The separated compounds are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide information about the molecular weight and structure of the compounds, allowing for their identification.

-

Quantification: The abundance of each product can be quantified by integrating the peak area in the chromatogram and comparing it to the response of a known internal or external standard.

Determination of Cellulose Crystallinity

The crystallinity of cellulose is a critical parameter to characterize before pyrolysis studies. X-ray Diffraction (XRD) is a common method for this purpose.

Methodology (XRD):

-

Sample Preparation: A powdered cellulose sample is pressed into a flat holder to ensure a smooth surface for analysis.

-

Data Acquisition: The sample is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffractogram will show sharp peaks corresponding to the crystalline regions of the cellulose and a broad halo corresponding to the amorphous regions. The crystallinity index (CrI) can be calculated using various methods, such as the Segal method, which is based on the heights of the crystalline peak and the amorphous trough.

Visualization of Pathways and Workflows

Reaction Pathways

Caption: Proposed reaction pathways for the formation of this compound from cellulose pyrolysis.

Experimental Workflow

Caption: A typical experimental workflow for studying this compound formation.

Conclusion

The formation of this compound from cellulose pyrolysis is a scientifically rich and industrially relevant process. While significant progress has been made in elucidating the underlying mechanisms, it remains an active area of research. A deeper understanding of the interplay between the competing reaction pathways and the influence of various process parameters will be key to unlocking the full potential of cellulose as a renewable feedstock for the production of this compound and other valuable bio-based chemicals. This guide provides a foundational understanding for researchers and professionals seeking to contribute to this exciting field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound formation mechanisms during cellulose pyrolysis [diva-portal.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Khan Academy [khanacademy.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound: a promising platform molecule? - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC01490G [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

The Atmospheric Journey of Levoglucosan: A Technical Guide to its Sources, Fate, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Levoglucosan (1,6-anhydro-β-D-glucopyranose) is a key molecular tracer used to identify and quantify the impact of biomass burning on atmospheric aerosol concentrations. Its presence in the atmosphere is almost exclusively linked to the pyrolysis of cellulose (B213188) and hemicellulose, major components of plant biomass. This technical guide provides an in-depth exploration of the sources of this compound, its formation mechanisms, atmospheric degradation pathways, and the analytical methodologies used for its quantification. The information is tailored for researchers and scientists in atmospheric chemistry, environmental science, and related fields, as well as for professionals in drug development who may be investigating the health effects of atmospheric particulates.

Primary Sources and Emission Factors

The predominant source of this compound in the atmosphere is the combustion of biomass.[1][2][3][4][5] This includes emissions from wildfires, prescribed burning, agricultural waste burning, and residential wood combustion for heating and cooking. The amount of this compound emitted is dependent on the type of biomass being burned and the combustion conditions.

Several factors influence the emission of this compound, including the cellulose and hemicellulose content of the fuel, combustion temperature, and combustion efficiency.[6][7] For instance, lower combustion temperatures tend to favor the formation of this compound.[6] The ash content of the fuel is another critical factor, as certain metals in the ash can catalyze different pyrolysis reactions, potentially reducing the yield of this compound.[6][7]

Table 1: Emission Factors of this compound from Various Biomass Sources

| Biomass Type | Combustion Condition | Emission Factor (mg/kg) | Reference |

| Eucalyptus | Wood stove | 854.9 | [8] |

| Oak | Wood stove | 202.3 | [8] |

| Mimosa | Wood stove | 328.0 | [8] |

| Jute (wood) | Not specified | 39,050 (as µg/m³) | [2] |

| Cow Dung | Not specified | 7,260 (as µg/m³) | [2] |

| Palm Leaf | Not specified | 28,970 (as µg/m³) | [2] |

| Sun Grass | Not specified | 25,490 (as µg/m³) | [2] |

| Various Solid Fuels | Varied | 0.03 - 136 | [6][7] |

Formation Mechanism of this compound

This compound is not present in unburned biomass. It is a specific product of the thermal decomposition (pyrolysis) of cellulose and hemicellulose at temperatures typically between 300 and 400°C.[9][10][11] The formation involves the cleavage of glycosidic bonds within the cellulose polymer, followed by intramolecular rearrangement and dehydration of the glucose units.[11]

Several detailed reaction mechanisms for this compound formation have been investigated through theoretical studies, including free-radical mechanisms, glucose intermediate pathways, and this compound chain-end mechanisms.[12][13] The chain-end mechanism is considered a highly plausible pathway due to its lower energy barrier compared to other proposed routes.[12]

Atmospheric Fate and Degradation

For a considerable time, this compound was regarded as a stable tracer for biomass burning. However, recent studies have demonstrated that it undergoes chemical degradation in the atmosphere, which can affect its use for quantifying aged biomass burning plumes.[14][15][16][17][18][19][20] The atmospheric lifetime of this compound is variable, ranging from less than a day to several weeks, depending on environmental conditions.[14][18]

The primary sink for atmospheric this compound is oxidation by hydroxyl radicals (•OH).[14][15][18] This degradation can occur through several pathways:

-

Aqueous-phase oxidation: This occurs in cloud and fog droplets where this compound is dissolved.[14][15]

-

Heterogeneous oxidation: This takes place on the surface of aerosol particles.[16][19][20]

-

Photosensitized decay: Recent research has highlighted that photosensitized reactions within the aerosol particle, driven by triplet excited states of other organic compounds, can also contribute significantly to this compound degradation, especially at low relative humidity.[17]

The rate of degradation is influenced by factors such as relative humidity, temperature, and the concentration of oxidants.[14][18]

Experimental Protocols for Quantification

The accurate quantification of this compound in atmospheric aerosols is crucial for source apportionment studies. A variety of analytical methods have been developed, with Gas Chromatography-Mass Spectrometry (GC-MS) being one of the most common and reliable techniques.[1][4][21][22][23][24]

Sample Collection

-

Sampler: High-volume or low-volume air samplers are used to collect particulate matter (typically PM₂.₅).

-

Filter Media: Quartz fiber filters are commonly used due to their high collection efficiency and thermal stability. Teflon filters have also been shown to be effective.[4]

Sample Preparation and Extraction

-

Filter Handling: A portion of the exposed filter is spiked with a recovery standard (e.g., sedoheptulosan) to account for losses during extraction and derivatization.[23]

-

Extraction: The filter portion is extracted with an organic solvent. Dichloromethane is a common choice.[21] Sonication is typically employed to enhance extraction efficiency.

-

Concentration: The extract is concentrated to a smaller volume, often under a gentle stream of nitrogen.

-

Derivatization: Since this compound is a polar compound with low volatility, it must be derivatized before GC analysis. Trimethylsilylation is a widely used technique, converting the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.[21] Common derivatizing agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]

-

Internal Standard: An internal standard (e.g., 1-phenyl dodecane) is added before analysis for accurate quantification.[21]

Instrumental Analysis

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for its sensitivity and selectivity.[1][22][24]

-

Gas Chromatograph (GC) Conditions:

-

Injector: Split/splitless injector, operated in splitless mode.

-

Carrier Gas: Helium.

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Temperature Program: A temperature gradient is used to separate the target analytes from other compounds in the sample. A typical program might start at a low temperature (e.g., 45°C), ramp up to an intermediate temperature, hold, and then ramp up to a final high temperature (e.g., 315°C).[21]

-

-

Mass Spectrometer (MS) Conditions:

Other analytical techniques employed for this compound analysis include High-Performance Liquid Chromatography (HPLC) with aerosol charge detection[25] and High-Performance Anion-Exchange Chromatography with Mass Spectrometry (HPAEC-MS).[26]

Conclusion

This compound remains an indispensable tracer for biomass burning in atmospheric science. A thorough understanding of its sources, formation pathways, and atmospheric stability is critical for the accurate interpretation of ambient measurements. While biomass burning is the primary source, researchers must consider the variability in emission factors and the potential for atmospheric degradation when using this compound for quantitative source apportionment, particularly in studies involving long-range transport of aerosols. The analytical methodologies for its quantification are well-established, providing reliable data for assessing the impact of biomass combustion on air quality and climate.

References

- 1. Detection and quantification of this compound in atmospheric aerosols: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of this compound in PM<sub>2.5</sub> atmospheric aerosols using GC/MS: Seasonality of a biomass burning tracer in Central Arkansas [morressier.com]

- 4. researchgate.net [researchgate.net]

- 5. atmoschem.community.uaf.edu [atmoschem.community.uaf.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Identification and Parametrization of Key Factors Affecting this compound Emission During Solid Fuel Burning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Emission factors of particulate matter, polycyclic aromatic hydrocarbons, and this compound from wood combustion in south-central Chile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound formation mechanisms during cellulose pyrolysis [kth.diva-portal.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Atmospheric stability of this compound: a detailed laboratory and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 20. atmoschem.org.cn [atmoschem.org.cn]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Determination of this compound in atmospheric aerosols using high performance liquid chromatography with aerosol charge detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. amt.copernicus.org [amt.copernicus.org]

Levoglucosan as a Molecular Tracer for Biomass Burning: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Levoglucosan (1,6-anhydro-β-D-glucopyranose) is a pivotal molecular tracer used to identify and quantify the impact of biomass burning on atmospheric particulate matter. Its unique and specific origin from the pyrolysis of cellulose (B213188), a primary component of plant material, makes it a highly reliable indicator of smoke emissions in environmental samples.[1][2] This technical guide provides a comprehensive overview of this compound, including its formation, atmospheric fate, analytical methodologies for its quantification, and its application in source apportionment studies. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the field.

Introduction to this compound

Biomass burning, encompassing wildfires, agricultural burning, and residential wood combustion, is a significant source of atmospheric aerosols that can impact air quality, climate, and human health.[1] To understand and mitigate the effects of these emissions, specific chemical tracers are essential. This compound is widely recognized as a robust tracer for biomass burning due to its high emission rates and relative stability in the atmosphere.[1][2] It is formed during the thermal decomposition of cellulose at temperatures above 300°C.[3] Consequently, its presence in atmospheric aerosol samples is a direct indicator of contributions from biomass combustion.[1][2]

Formation and Atmospheric Chemistry

Formation of this compound

This compound is produced through the pyrolysis of cellulose, a major component of biomass.[4] The formation mechanism involves the cleavage of glycosidic bonds and subsequent depolymerization of the cellulose polymer.[4] Several pathways for this compound formation have been proposed, including a free-radical mechanism, a glucose intermediate mechanism, and a this compound chain-end mechanism.[5] The this compound chain-end mechanism is considered the most plausible due to its lower energy barrier.[5] While the yield of this compound from cellulose pyrolysis can vary significantly (from 5% to 80%) depending on the reactor type and operating conditions, it remains a primary product.[6]

Atmospheric Stability and Degradation

Historically, this compound was considered highly stable in the atmosphere.[7] However, recent studies have shown that it can be degraded through oxidation by hydroxyl (OH) radicals, particularly in the aqueous phase of atmospheric aerosols and cloud droplets.[8][9][10][11] The atmospheric lifetime of this compound is estimated to be between 0.7 and 53 days, depending on environmental conditions such as humidity and oxidant concentrations.[8] This degradation needs to be considered when using this compound for quantitative source apportionment, especially when assessing aged air masses far from the emission source.[8][10]

Analytical Methodologies

The quantification of this compound in atmospheric aerosol samples typically involves sample extraction, often followed by derivatization, and analysis using chromatographic techniques.

Sample Collection and Extraction

Aerosol samples are commonly collected on quartz fiber or Teflon filters.[12] this compound is then extracted from the filter media using solvents such as acetonitrile (B52724), methanol, or dichloromethane.[12][13][14] Ultrasonic extraction is a frequently employed technique to enhance extraction efficiency.[12][13]

Derivatization

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the hydroxyl groups of this compound must be derivatized to increase its volatility.[15][16] Silylation is the most common derivatization method, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS).[15][16]

Analytical Techniques

Several analytical techniques are used for the detection and quantification of this compound:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used and robust method that provides high sensitivity and selectivity, allowing for the simultaneous quantification of this compound and its isomers, mannosan and galactosan.[15][16]

-

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This technique allows for the direct analysis of this compound in aqueous extracts without the need for derivatization.[17][18]

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This method also enables the analysis of underivatized this compound and is growing in popularity.[18]

-

Online Methods: Techniques coupling a Particle-Into-Liquid Sampler (PILS) with HPAEC-MS have been developed for real-time, high-temporal-resolution measurements of this compound in ambient aerosols.[17][19]

Quantitative Data and Source Apportionment

The concentration of this compound in ambient aerosols can vary by several orders of magnitude, depending on the proximity to biomass burning sources and the time of year.[14][20] Ratios of this compound to its isomers, mannosan and galactosan, as well as to other chemical species like potassium (K+) and organic carbon (OC), can provide valuable information about the type of biomass being burned.[1][21]

Data Presentation

| Parameter | Biomass Type | Ratio Range | Reference |

| This compound / Mannosan | Hardwood | > 15 | [21] |

| Softwood | 3 - 10 | [21] | |

| Crop Residues | 15 - 40 | [21] | |

| This compound / K+ | Wood | 0.1 - 2.0 | [21] |

| Crop Residues | 0.01 - 0.1 | [21] | |

| This compound / OC (%) | Winter (Urban) | 0.04 - 9.75 | [20] |

| Dry Season (Tropical Forest) | ~5.1 | [14] |

Note: These are generalized ranges and can be influenced by combustion conditions and atmospheric aging.

Source Apportionment Logic

This compound is a cornerstone of receptor modeling for source apportionment of biomass burning aerosols. By measuring the ambient concentration of this compound and using source-specific emission ratios (e.g., this compound/PM2.5), the contribution of biomass burning to the total particulate matter can be estimated. The ratios of this compound to its isomers can further differentiate between sources such as the burning of hardwoods versus softwoods.[22][23]

Experimental Protocols

Protocol 1: Ultrasonic Extraction of this compound from Aerosol Filters[12][13]

-

Sample Preparation: Place a punch of the aerosol filter into a clean extraction vial.

-

Internal Standard: Add a known amount of an appropriate internal standard (e.g., methyl-β-L-arabinopyranoside).[13]

-

Extraction: Add a measured volume of extraction solvent (e.g., acetonitrile or methanol).[12][13]

-

Sonication: Place the vial in an ultrasonic bath and sonicate for approximately 30 minutes.[13]

-

Filtration: Filter the extract to remove any filter debris.

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen and reconstitute in a known volume of solvent.

Protocol 2: Trimethylsilylation (TMS) Derivatization for GC-MS Analysis[14][16]

-

Drying: Ensure the sample extract is completely dry.

-

Reagent Addition: Add the silylating reagent (e.g., a mixture of BSTFA and pyridine).[14]

-

Reaction: Tightly cap the vial and heat at approximately 70-80°C for 60 minutes.[14][16]

-

Cooling: Allow the vial to cool to room temperature.

-

Analysis: The derivatized sample is now ready for injection into the GC-MS. It is recommended to analyze the sample within 24 hours.[13]

Limitations and Considerations

While this compound is an excellent tracer for biomass burning, it is important to be aware of its limitations:

-

Atmospheric Degradation: As previously mentioned, the atmospheric oxidation of this compound can lead to an underestimation of the contribution of aged biomass burning aerosols.[8][10]

-

Source Variability: The emission ratios of this compound to other species can vary depending on the type of biomass and the combustion conditions (e.g., flaming vs. smoldering).[1]

-

Minor Non-Biomass Burning Sources: While biomass burning is the dominant source, minor emissions from sources like coal combustion have been reported, although these are generally considered negligible.[1]

Conclusion

This compound remains an indispensable tool for the study of biomass burning impacts on the atmosphere. Its specificity and high emission rates provide a clear signal of smoke-related particulate matter. By understanding its formation, atmospheric behavior, and the nuances of its analytical determination, researchers can effectively utilize this compound to quantify the contribution of biomass burning to air pollution and to better understand its effects on the environment and human health. The continued development of analytical techniques, particularly online methods, will further enhance our ability to track biomass burning emissions with high temporal resolution.

References

- 1. researchgate.net [researchgate.net]

- 2. asu.elsevierpure.com [asu.elsevierpure.com]

- 3. cir.cenieh.es [cir.cenieh.es]

- 4. researchgate.net [researchgate.net]

- 5. This compound formation mechanisms during cellulose pyrolysis [kth.diva-portal.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. atmoschem.community.uaf.edu [atmoschem.community.uaf.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Atmospheric stability of this compound: a detailed laboratory and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Derivatization and analysis of this compound and PAHs in ambient air particulate matter by moderate temperature thermal desorption coupled with GC/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. Derivatization procedures and determination of this compound and related monosaccharide anhydrides in atmospheric aerosols by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. amt.copernicus.org [amt.copernicus.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. The use of this compound for tracing biomass burning in PM₂.₅ samples in Tuscany (Italy) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. acp.copernicus.org [acp.copernicus.org]

- 22. Organic tracers in fine and coarse aerosols at an urban Mediterranean site: contribution of biomass burning and biogenic emissions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Environmental Odyssey of Levoglucosan: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the environmental fate and transport of levoglucosan, a key tracer for biomass burning. This document provides researchers, scientists, and drug development professionals with in-depth data, experimental protocols, and visual representations of the core processes governing its environmental journey.

This compound, a monosaccharide anhydride, is a critical molecular marker for biomass burning, originating from the pyrolysis of cellulose (B213188) and hemicellulose. Its presence in various environmental compartments provides a unique signature for tracking the impact of events such as forest fires, agricultural burning, and residential wood combustion. Understanding its environmental fate and transport is paramount for accurate source apportionment of atmospheric aerosols, assessing the environmental impact of biomass burning, and potentially informing public health and climate models. This technical guide synthesizes current knowledge on the subject, presenting quantitative data, detailed experimental methodologies, and visual pathways to elucidate the complex journey of this compound through the environment.

Quantitative Data Summary

To facilitate a clear understanding and comparison of this compound concentrations across different environmental matrices, the following tables summarize quantitative data from various studies.

Table 1: Atmospheric Concentrations of this compound

| Location/Region | Site Type | Concentration (ng/m³) | Reference |

| Texas, USA | Urban/Coastal | 200 - 1200 | [1] |

| Rondônia, Brazil | Primary Forest (Dry Season) | 2150 (average) | [2] |

| Rondônia, Brazil | Primary Forest (Wet Season) | ~5.5 (average) | [2] |

| Gent, Belgium | Urban (Winter) | 560 (average) | [2] |

| Gent, Belgium | Urban (Summer) | ~28 (average) | [2] |

| European Background Sites | Rural/Remote | 5 - 520 | [3] |

| Marine Air (Arctic to Antarctic) | Marine | 0.18 - 41 | [4][5] |

| Northern/Southern Europe | Urban/Rural | 8 - >1000 | [6] |

Table 2: this compound Concentrations in Soil and Sediment

| Matrix | Location | Concentration (µg/g) | Reference |

| Soil | Burned Dune Area | 2.62 | [7] |

| Marine Sediment | Murray Canyons, Australia (~20.4 ka) | Detectable | [7] |

| Lake Sediment | Tasmania, Australia | 0.009 - 0.390 | [8] |

| Terrestrial Sediment | Shandong Peninsula, China (Mid-Holocene) | Varies with depth | [9] |

Table 3: Atmospheric Lifetime and Reaction Rate Constants of this compound

| Process | Oxidant/Conditions | Lifetime | Rate Constant | Reference |

| Gas-phase oxidation | OH radicals | 26 days (typical OH levels) | - | [10] |

| Aqueous-phase oxidation | OH radicals | 0.5 - 4 days | 1.08 ± 0.16 × 10⁹ M⁻¹s⁻¹ | [10][11] |

| Heterogeneous oxidation | O₃ | 5.8 minutes | - | [10] |

| Heterogeneous oxidation | NO₃ | 112 minutes | - | [10] |

| Heterogeneous oxidation | N₂O₅ | 30 minutes | - | [10] |

| Heterogeneous oxidation | OH radicals | 0.7 - 53 days | - | [10] |

| Photosensitized Decay | Triplet excited states (³BBOA*) | ~1.8 days | - | [12] |

Key Environmental Processes: Visualized Pathways

To illustrate the complex processes governing the environmental fate of this compound, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

Protocol 1: Analysis of this compound in Atmospheric Aerosols by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a synthesis of methodologies described in the literature for the quantification of this compound in particulate matter collected on filters.[2][13][14]

1. Sample Preparation and Extraction:

-

Filter Handling: Handle filters with pre-cleaned stainless-steel forceps in a clean environment to avoid contamination.

-

Extraction:

-

Place a portion of the filter (or the entire filter) into a clean extraction vessel (e.g., a centrifuge tube).

-

Add a known volume of a suitable solvent. Acetonitrile is commonly used.[13][14] Dichloromethane has also been reported.[2]

-

For recovery correction, spike the sample with an internal standard (e.g., methyl-β-L-arabinopyranoside) before extraction.[14]

-

Perform extraction using ultrasonication for a specified duration (e.g., 60 minutes) at a controlled temperature (e.g., 40°C).[13]

-

-

Filtration: Filter the extract through a syringe filter (e.g., 0.2 µm PTFE) to remove filter debris and insoluble particles.[13]

2. Derivatization:

-

Transfer a known aliquot of the filtered extract to a reaction vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Add a derivatizing agent to convert the polar hydroxyl groups of this compound into more volatile silyl (B83357) ethers. A common reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[15] Pyridine is often added as a catalyst.[13]

-

Heat the vial at a specific temperature and duration (e.g., 70°C for 60 minutes) to ensure complete derivatization.[13]

3. GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

-

Gas Chromatography:

-

Column: Use a capillary column suitable for separating the target analytes (e.g., a non-polar or mid-polar column like a DB-5ms).

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Temperature Program: Employ a temperature program that effectively separates this compound from other compounds in the sample. An example program starts at a low temperature (e.g., 45°C), ramps up to a higher temperature (e.g., 315°C), and holds for a period to elute all compounds.[2]

-

-

Mass Spectrometry:

-

Ionization: Use electron ionization (EI) at a standard energy (e.g., 70 eV).

-

Detection Mode: Operate the mass spectrometer in selected ion monitoring (SIM) mode for higher sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 204, 217, 333) and the internal standard.[9]

-

Quantification: Create a calibration curve using derivatized standards of known this compound concentrations. Quantify the this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Protocol 2: Study of Aqueous-Phase Photooxidation of this compound

This protocol is based on the methodology for investigating the reaction kinetics and products of this compound with hydroxyl radicals in the aqueous phase.[11][16]

1. Reagent Preparation:

-

Prepare a stock solution of this compound in high-purity water (e.g., Milli-Q).

-

Prepare a source of hydroxyl (OH) radicals. A common method is the photolysis of hydrogen peroxide (H₂O₂). Prepare a stock solution of H₂O₂ in high-purity water.

2. Experimental Setup:

-

Use a photoreactor equipped with a UV light source (e.g., UVB lamps) to initiate the photolysis of H₂O₂.

-

The reaction is carried out in a temperature-controlled vessel.

-

The reaction solution is continuously mixed to ensure homogeneity.

3. Reaction Procedure:

-

Add a known concentration of the this compound stock solution to the reaction vessel containing high-purity water.

-

Add a known concentration of the H₂O₂ stock solution.

-

Initiate the reaction by turning on the UV lamps.

-

Collect aliquots of the reaction solution at specific time intervals.

4. Sample Analysis:

-

Immediately quench the reaction in the collected aliquots, if necessary (e.g., by adding a radical scavenger).

-

Analyze the concentration of this compound and its degradation products over time.

-

Analytical Technique: A sensitive analytical technique capable of measuring low concentrations of organic compounds in an aqueous matrix is required. Aerosol Time-of-Flight Chemical Ionization Mass Spectrometry (Aerosol ToF-CIMS) has been used for real-time monitoring of the reaction.[11][16] High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector can also be used.

5. Data Analysis:

-

Plot the concentration of this compound as a function of time.

-

Determine the reaction kinetics (e.g., the pseudo-first-order rate constant for this compound decay).

-

From the known concentration of OH radicals, calculate the second-order rate constant for the reaction between this compound and OH radicals.

-

Identify and quantify the reaction products to elucidate the degradation pathways.

Protocol 3: Isolation and Characterization of this compound-Degrading Bacteria

This protocol outlines the general steps for isolating and identifying bacteria capable of utilizing this compound as a sole carbon source, based on established microbiological techniques.[17][18][19][20]

1. Sample Collection:

-

Collect environmental samples from locations where biomass burning has occurred or where its byproducts are likely to be present, such as soil from a recently burned forest, wastewater, or soil containing charred wood remnants.[18][19]

2. Enrichment Culture:

-

Prepare a minimal salt medium where this compound is the sole source of carbon and energy.

-

Inoculate the medium with the collected environmental samples.

-

Incubate the cultures under appropriate conditions (e.g., temperature, aeration). This will select for microorganisms that can grow on this compound.

-

Perform several rounds of subculturing into fresh medium to enrich for the desired bacteria.

3. Isolation of Pure Cultures:

-

After successful enrichment, streak the culture onto solid minimal medium plates containing this compound as the sole carbon source.

-

Incubate the plates until individual colonies are visible.

-

Pick single, well-isolated colonies and re-streak them onto fresh plates to obtain pure cultures.

4. Characterization and Identification:

-

Growth Confirmation: Confirm the ability of the pure isolates to grow in liquid minimal medium with this compound as the sole carbon source. Monitor growth by measuring optical density or cell counts over time.

-

Enzyme Assays: Perform enzyme assays on cell-free extracts to detect the activity of key enzymes in the this compound degradation pathway, such as this compound dehydrogenase (LGDH).[18][19]

-

Genetic Identification:

-

Extract genomic DNA from the pure cultures.

-

Amplify and sequence the 16S rRNA gene for bacterial identification by comparing the sequence to databases (e.g., GenBank).

-

For a more in-depth understanding of the degradation pathway, perform whole-genome sequencing to identify the genes encoding the enzymes involved in this compound metabolism.[17][20]

-

Conclusion

This technical guide provides a detailed overview of the environmental fate and transport of this compound. The quantitative data presented in the tables offer a valuable resource for comparing this compound levels across different environments. The visualized pathways and detailed experimental protocols provide both a conceptual understanding and a practical guide for researchers in this field. As a key tracer for biomass burning, a thorough understanding of this compound's environmental behavior is crucial for advancing our knowledge of atmospheric chemistry, environmental science, and the global carbon cycle. Continued research, particularly on its degradation rates in various environmental compartments and the factors influencing its stability, will further refine its use as a quantitative marker for biomass burning emissions.

References

- 1. atmoschem.community.uaf.edu [atmoschem.community.uaf.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound indicates high levels of biomass burning aerosols over oceans from the Arctic to Antarctic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. atmoschem.community.uaf.edu [atmoschem.community.uaf.edu]

- 8. A fast and simple extraction method for analysing this compound and its isomers in sediments by ion chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ACP - Aqueous-phase photooxidation of this compound â a mechanistic study using aerosol time-of-flight chemical ionization mass spectrometry (Aerosol ToF-CIMS) [acp.copernicus.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 14. GC-MS determination of this compound in atmospheric particulate matter collected over different filter materials - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]

- 15. Derivatization and analysis of this compound and PAHs in ambient air particulate matter by moderate temperature thermal desorption coupled with GC/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. acp.copernicus.org [acp.copernicus.org]

- 17. Identification of this compound degradation pathways in bacteria and sequence similarity network analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. researchgate.net [researchgate.net]

- 20. Identification of this compound degradation pathways in bacteria and sequence similarity network analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Levoglucosan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levoglucosan (1,6-anhydro-β-D-glucopyranose) is a naturally occurring organic compound and a key product of the pyrolysis of carbohydrates such as cellulose (B213188) and starch.[1] Its rigid bicyclic structure and multiple hydroxyl groups make it a versatile chiral building block in organic synthesis. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its formation pathway.

Core Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₅ | [2][3][4] |

| Molecular Weight | 162.14 g/mol | [2][3][5] |

| IUPAC Name | (1R,2S,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol | [2][6] |

| CAS Number | 498-07-7 | [2][7] |

| Appearance | Colorless crystals / Solid | [1][8] |

Table 2: Physical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 182-184 °C | [1][3][4][9] |

| Boiling Point | ~384 °C (predicted/estimated) | [1][3][8] |

| Density | 1.688 g/cm³ | [1][4][7] |

| Solubility | - Water: 62.3 mg/mL- DMSO: 55 mg/mL- Soluble in Ethanol | [2][8][9][10] |

| Specific Rotation ([α]D) | -66.5° (c=2, H₂O) | [4][9] |

| Vapor Pressure | 1.81E-07 mmHg at 25°C | [4][9] |

| Flash Point | 185.9 °C | [3][4] |

Table 3: Spectroscopic Data for this compound

| Spectroscopy Type | Solvent | Key Peaks/Shifts (ppm) | Source(s) |

| ¹H NMR | D₂O (pH 7.0) | 5.44, 4.62, 4.61, 4.09, 4.08, 3.76, 3.75, 3.73, 3.69, 3.68, 3.67, 3.52 | [2] |

| ¹³C NMR | D₂O (pH 7.4) | 104.17, 104.14, 78.99, 75.19, 73.48, 72.85, 67.92 | [2] |

Formation of this compound from Cellulose Pyrolysis

This compound is primarily formed through the pyrolysis of cellulose, a key component of biomass.[11] This thermal decomposition process involves the cleavage of glycosidic bonds within the cellulose polymer.[12] The reaction proceeds through a series of complex steps, with the primary conversion of cellulose occurring between 300 °C and 450 °C.[11] The yield of this compound can be influenced by various factors, including temperature, heating rate, and the presence of catalysts.[13][14]

Caption: Simplified pathway of this compound formation from cellulose pyrolysis.

Experimental Protocols

The following sections detail standardized methodologies for determining key physical properties of this compound.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature at which a solid substance transitions to a liquid. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[15]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[15][16]

-

Capillary tubes (sealed at one end)[15]

-

Thermometer[15]

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered using a mortar and pestle.[16]

-

Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[17]

-

Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in a high-boiling point liquid (e.g., mineral oil) within the Thiele tube.[16]

-

Heating: The side arm of the Thiele tube is heated gently and slowly (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[16]

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point range is reported as T₁ - T₂.[15]

Precautions:

-

Ensure the capillary tube is properly sealed to prevent the sample from subliming.

-

The heating rate should be slow near the melting point to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.[16]

-

For accuracy, an initial rapid determination can be performed to find the approximate melting point, followed by a slower, more precise measurement.[15]

Boiling Point Determination (Capillary Method)

This protocol is suitable for determining the boiling point of small quantities of a liquid. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[18][19]

Apparatus:

-

Capillary tube (sealed at one end)[20]

-

Thermometer[20]

-

Heating bath (e.g., oil bath or aluminum block)[20]

Procedure:

-

Sample Preparation: A small amount of the liquid sample is placed in the test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid in the test tube.[20]

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is suspended in a heating bath.[20]

-

Heating: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Observation: The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. At this point, the heating is stopped.[20]

-

Boiling Point Reading: The liquid will begin to cool, and the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[19]

Precautions:

-

The thermometer bulb should be positioned close to the opening of the capillary tube to accurately measure the temperature of the vapor.

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.[21]

Solubility Determination

This protocol provides a general method for qualitatively and quantitatively assessing the solubility of this compound in various solvents.

Apparatus:

-

Vials or test tubes with stoppers

-

Analytical balance

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled bath

Procedure:

-

Qualitative Assessment:

-

Place a small, visually estimated amount of this compound (e.g., 10 mg) into a vial containing 1 mL of the test solvent.

-

Stopper the vial and agitate vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

-

Visually observe if the solid has dissolved completely. If not, the substance is classified as sparingly soluble or insoluble in that solvent at that concentration.

-

-

Quantitative Assessment (Saturation Method):

-

Add a known mass of this compound to a known volume of the solvent in a vial, ensuring an excess of solid material is present.

-

Seal the vial and place it in a temperature-controlled bath.

-

Agitate the mixture for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant liquid, taking care not to disturb the solid.

-

Evaporate the solvent from the withdrawn sample and weigh the remaining solid residue.

-

Calculate the solubility in terms of mass per unit volume (e.g., mg/mL).

-

Workflow for this compound Quantification using an Internal Standard

In analytical chemistry, particularly for quantifying this compound in environmental samples, an isotopically labeled internal standard such as this compound-¹³C₆ is often employed to improve accuracy and precision.[8]

Caption: General workflow for the quantification of this compound.[8]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H10O5 | CID 2724705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:498-07-7 | Chemsrc [chemsrc.com]

- 4. Page loading... [guidechem.com]

- 5. 1,6-Anhydro-b- D -glucose 99 498-07-7 [sigmaaldrich.com]

- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0000640) [hmdb.ca]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. benchchem.com [benchchem.com]

- 9. chembk.com [chembk.com]

- 10. This compound | Endogenous Metabolite | TargetMol [targetmol.com]

- 11. This compound: a promising platform molecule? - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC01490G [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Producing high yield of this compound by pyrolyzing nonthermal plasma-pretreated cellulose - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Preparation of this compound by pyrolysis of cellulose and its citric acid fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 17. byjus.com [byjus.com]

- 18. cdn.juniata.edu [cdn.juniata.edu]

- 19. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 20. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 21. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

The Role of Levoglucosan in Atmospheric Aerosol Formation: A Technical Guide

Introduction

Levoglucosan (1,6-anhydro-β-D-glucopyranose) is an anhydrous sugar that has become a cornerstone in the study of atmospheric aerosols. Formed from the thermal decomposition of cellulose (B213188) and hemicellulose at temperatures exceeding 300°C, it is a highly specific and abundant molecular tracer for biomass burning emissions.[1][2] Its presence in atmospheric particulate matter is a clear indicator of the influence of sources such as wildfires, agricultural burning, and residential wood combustion.[1][3] This technical guide provides an in-depth overview of this compound's lifecycle in the atmosphere, its role in aerosol formation and transformation, key quantitative data, and the detailed experimental protocols used for its analysis.

Sources and Formation Mechanism

This compound is not directly emitted from biological sources but is a product of pyrolysis. During the incomplete combustion of biomass, the polysaccharide cellulose undergoes thermal breakdown through transglycosylation reactions, yielding this compound as a major product.[4] It is then released into the atmosphere, primarily condensing onto fine particulate matter (PM2.5).[5]

The relative abundance of this compound and its isomers, mannosan and galactosan (formed from hemicellulose), can be used to distinguish between different types of biomass fuel.[6] For instance, the this compound-to-mannosan (L/M) ratio is often used to differentiate between hardwood, softwood, and crop residue burning.[6][7]

Atmospheric Pathways and Logical Relationships

Once emitted, this compound becomes an integral part of the atmospheric aerosol system. Its journey involves transport, chemical transformation, and eventual deposition. While long considered a stable tracer, recent research has demonstrated that this compound undergoes significant chemical degradation, which impacts its atmospheric lifetime and its use for quantitative source apportionment over long distances.[5][8]

References

- 1. asu.elsevierpure.com [asu.elsevierpure.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Quantification of this compound in PM<sub>2.5</sub> atmospheric aerosols using GC/MS: Seasonality of a biomass burning tracer in Central Arkansas [morressier.com]

- 4. This compound: a promising platform molecule? - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC01490G [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Tracers from Biomass Burning Emissions and Identification of Biomass Burning - ProQuest [proquest.com]

- 7. ACP - Regional heterogeneities in the emission of airborne primary sugar compounds and biogenic secondary organic aerosols in the East Asian outflow: evidence for coal combustion as a source of this compound [acp.copernicus.org]

- 8. researchgate.net [researchgate.net]

An In-depth Guide to Natural Background Levels of Levoglucosan in the Environment

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levoglucosan (1,6-anhydro-β-D-glucopyranose), a pyrolysis product of cellulose (B213188) and hemicellulose, is widely regarded as a definitive molecular tracer for biomass burning.[1][2] Its presence and concentration in various environmental compartments provide critical insights into air quality, paleofire history, and the long-range transport of atmospheric aerosols.[3] This technical guide provides a comprehensive overview of the natural background levels of this compound detected in the atmosphere, cryosphere, and terrestrial and aquatic systems. It details the advanced analytical methodologies required for its quantification and presents key environmental pathways. The quantitative data herein is intended to serve as a baseline for researchers assessing the impact of biomass combustion events against a backdrop of continuous, low-level deposition.[4]

Introduction

The thermal decomposition of cellulosic biomass, a ubiquitous process in both natural wildfires and anthropogenic burning, releases a suite of chemical compounds into the atmosphere. Among these, this compound is uniquely valuable due to its high emission rate and specificity as a marker for burning vegetation.[1] Understanding its baseline concentrations in pristine and remote environments is crucial for accurately apportioning the contribution of biomass burning to atmospheric particulate matter and for interpreting historical fire records preserved in archives like ice cores and sediments.[5][6] This document synthesizes current scientific knowledge on this topic, presenting quantitative data, detailed experimental protocols, and visual workflows to support advanced research.

Environmental Fate and Transport of this compound

This compound is formed at temperatures above 300°C during the pyrolysis of cellulose.[7] Once emitted, it primarily condenses onto fine particulate matter and can be transported over vast distances.[1][8] Its atmospheric lifetime is influenced by oxidative degradation, primarily by hydroxyl (OH) radicals, and by wet and dry deposition.[9][10] While previously considered highly stable, recent studies indicate that its atmospheric lifetime can range from less than a day to several weeks, depending on environmental conditions like humidity and oxidant concentrations.[10][11][12]

Quantitative Background Levels of this compound

The "natural background" concentration of this compound is highly variable, depending on the proximity to biomass burning sources, season, and the specific environmental matrix. The following tables summarize reported concentrations in remote and background locations.

Table 1: Atmospheric Aerosols

| Location/Region | Sample Type | Concentration Range (ng/m³) | Average/Median (ng/m³) | Reference(s) |

| European Background Sites | PM Filter | 0.8 - 230 | - | [13] |

| Azores (Oceanic Background) | PM Filter | - | 5 (biannual avg.) | [14][15] |

| Aveiro, Portugal (Rural) | PM Filter | - | 520 (biannual avg.) | [14][15] |

| Marine Air (Arctic to Antarctic) | PM Filter | 0.18 - 41 | 5.4 (mean) | |

| Arctic (High Latitudes) | PM Filter | - | 8.0 (mean); 4.5 (median) | [1] |

| Antarctic (Oceans) | PM Filter | 0.18 - 18 | 3.4 - 4.8 (mean) | |

| Equatorial Latitudes (Oceans) | PM Filter | - | 2.7 (mean) | [1] |

| Texas, USA (Haze Episode) | PM10 Filter | 200 - 1200 | - | [3] |

| Nanjing, China (Aerosols) | PM Filter | 1.6 - 132 | - | [2] |

Table 2: Cryosphere (Ice Cores)

| Location | Time Period | Concentration Range (ng/kg or ng/mL) | Average (ng/kg or ng/mL) | Reference(s) |

| Aurora Peak, Alaska | 1665–2008 CE | BDL - 20,800 | 543 | [5] |

| Muztagh Ata, Tibetan Plateau | Modern | 10 - 718 (ng/mL) | 33 (ng/mL) | [4] |

| Tanggula, Tibetan Plateau | Modern | 10 - 93 (ng/mL) | 39 (ng/mL) | [4] |

| NEEM Ice Core, Greenland | 920-1110 CE | Spikes >245 (pg/g) | - |

Table 3: Soil, Sediment, and Water